A Technical Guide to (2-Cyclopropylpyridin-3-yl)methanamine: Synthesis, Properties, and Applications
A Technical Guide to (2-Cyclopropylpyridin-3-yl)methanamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Cyclopropylpyridin-3-yl)methanamine is a novel building block of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining the rigidity of a cyclopropyl group with the versatile chemical properties of a pyridyl-methanamine scaffold, offers a compelling platform for the design of new therapeutic agents. This technical guide provides a comprehensive overview of the key chemical identifiers, a detailed synthetic protocol starting from a known precursor, and discusses its potential applications in the development of innovative pharmaceuticals. The cyclopropyl moiety is a well-regarded feature in modern drug design, often introduced to enhance metabolic stability and potency.[1] This guide serves as a foundational resource for researchers seeking to incorporate this valuable synthon into their discovery programs.
Chemical Identity and Physicochemical Properties
While a specific CAS number for (2-Cyclopropylpyridin-3-yl)methanamine is not yet publicly cataloged, its chemical identity can be unequivocally established through its structure and systematic nomenclature. The key precursor, (2-cyclopropylpyridin-3-yl)methanol, is registered under CAS number 2304579-62-0 .[2]
| Identifier | Value | Source |
| Chemical Name | (2-Cyclopropylpyridin-3-yl)methanamine | N/A |
| Synonyms | 2-Cyclopropyl-3-(aminomethyl)pyridine | N/A |
| Molecular Formula | C9H12N2 | N/A |
| Molecular Weight | 148.21 g/mol | N/A |
| Canonical SMILES | C1CC1C2=NC=CC=C2CN | N/A |
| InChI Key | Predicted | N/A |
| Precursor CAS | 2304579-62-0 ((2-cyclopropylpyridin-3-yl)methanol) | [2] |
Note: Some properties are predicted due to the compound's novelty and will be updated as experimental data becomes available.
Synthesis Protocol: From Alcohol to Amine
The primary route for the synthesis of (2-Cyclopropylpyridin-3-yl)methanamine involves the conversion of the corresponding alcohol, (2-cyclopropylpyridin-3-yl)methanol. A common and effective method for this transformation is a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source.
Experimental Workflow
Caption: Figure 1: Synthetic Workflow for (2-Cyclopropylpyridin-3-yl)methanamine.
Step-by-Step Methodology
Step 1: Activation of the Hydroxyl Group (Mesylation)
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To a solution of (2-cyclopropylpyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
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Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by thin-layer chromatography (TLC) until completion.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate.
Step 2: Nucleophilic Substitution with Azide
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Dissolve the crude mesylate intermediate in dimethylformamide (DMF).
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Add sodium azide (1.5 eq) to the solution.
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Heat the reaction mixture to 60-80 °C and stir until TLC indicates complete consumption of the starting material.
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Cool the reaction to room temperature and pour into water.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude azide intermediate.
Step 3: Reduction of the Azide to the Primary Amine
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Carefully add a solution of the crude azide intermediate in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
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Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
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Filter the resulting suspension through a pad of Celite, washing with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford (2-Cyclopropylpyridin-3-yl)methanamine.
Potential Applications in Drug Discovery
The incorporation of a cyclopropyl group into small molecules is a widely used strategy in medicinal chemistry to improve various pharmacokinetic and pharmacodynamic properties. The pyridine ring, a common feature in many approved drugs, provides a key point for interaction with biological targets and can be readily modified to fine-tune a compound's properties. The primary amine of (2-Cyclopropylpyridin-3-yl)methanamine serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.
Signaling Pathway and Target Interaction Logic
Caption: Figure 2: Potential Target Interaction Logic.
Potential therapeutic areas where this building block could be of value include, but are not limited to:
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Oncology: As a component of kinase inhibitors, where the pyridine core can interact with the hinge region of the enzyme.
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Neuroscience: In the development of ligands for G-protein coupled receptors (GPCRs) and ion channels.
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Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.
The unique conformational constraint imparted by the cyclopropyl group can lead to enhanced binding affinity and selectivity for the target protein.[1]
Conclusion
(2-Cyclopropylpyridin-3-yl)methanamine represents a promising and versatile building block for the synthesis of new chemical entities with therapeutic potential. This guide provides a foundational understanding of its chemical properties and a reliable synthetic route to access this compound. As research in this area progresses, the availability of such novel synthons will undoubtedly accelerate the discovery and development of the next generation of medicines.
References
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